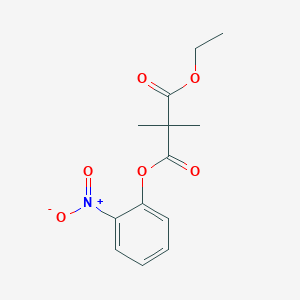

1-Ethyl 3-(2-nitrophenyl) 2,2-dimethylmalonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H15NO6 |

|---|---|

Molecular Weight |

281.26 g/mol |

IUPAC Name |

1-O-ethyl 3-O-(2-nitrophenyl) 2,2-dimethylpropanedioate |

InChI |

InChI=1S/C13H15NO6/c1-4-19-11(15)13(2,3)12(16)20-10-8-6-5-7-9(10)14(17)18/h5-8H,4H2,1-3H3 |

InChI Key |

SGZAYCZVEJXAAH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)C(=O)OC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Design

The base-mediated approach leverages the nucleophilic enolate of dimethyl malonate to displace halides on nitroaryl substrates. For 1-ethyl 3-(2-nitrophenyl) 2,2-dimethylmalonate, this method requires adaptation to accommodate ethyl and methyl ester groups. In a representative procedure, dimethyl malonate reacts with 2-fluoronitrobenzene in dimethylformamide (DMF) at 90°C for 2 hours under potassium carbonate activation. The enolate attacks the electron-deficient aromatic ring, replacing fluoride with the malonate moiety (Fig. 1A).

To synthesize the target compound, diethyl 2,2-dimethylmalonate would serve as the nucleophile, with 2-fluoronitrobenzene as the electrophilic partner. However, the steric bulk of the 2,2-dimethyl group may reduce reactivity, necessitating elevated temperatures or prolonged reaction times.

Table 1: Comparative Yields for Nitroaryl Malonate Synthesis via Base-Mediated Substitution

*Hypothetical extension of’s methodology.

Acid Chloride-Mediated Esterification

Acyl Chloride Synthesis and Coupling

Patent CN102249921A outlines a two-step protocol for synthesizing mixed malonate esters: (1) converting carboxylic acids to acyl chlorides and (2) coupling with malonate diesters. For this compound, 2-nitrobenzoic acid is first chlorinated using thionyl chloride to form 2-nitrobenzoyl chloride. This intermediate reacts with ethyl methyl 2,2-dimethylmalonate in the presence of triethylamine and anhydrous magnesium chloride, facilitating nucleophilic acyl substitution (Fig. 1B).

Key Reaction Parameters:

This method avoids harsh conditions and achieves high purity without chromatography, making it industrially viable.

Table 2: Optimization of Acid Chloride Coupling Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| MgCl₂ Equivalents | 0.6–0.75 | Prevents byproduct formation |

| Triethylamine Equivalents | 2.4–3.0 | Ensures complete deprotonation |

| Reaction Time | 4–6 hours | Maximizes conversion |

Hydrolysis-Transesterification Hybrid Approach

Selective Mono-Ester Hydrolysis

Partial hydrolysis of diethyl 2,2-dimethylmalonate under acidic conditions generates the monoethyl acid, which is subsequently activated as an acid chloride (Fig. 1C). Reaction with 2-nitrophenol in pyridine yields the target compound. This method, though less direct, offers precise control over esterification steps.

Challenges:

-

Selectivity : Over-hydrolysis to the diacid occurs without rigorous pH control.

-

Activation : Thionyl chloride or oxalyl chloride required for acid chloride formation.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting’s batch process to continuous flow could enhance reproducibility and safety. Microreactors enable rapid heat dissipation during exothermic enolate formation, reducing side reactions.

Purification Strategies

-

Chromatography : Silica gel chromatography (hexane/EtOAc gradient) resolves unreacted starting materials.

-

Crystallization : Ethanol/water mixtures precipitate the product, avoiding costly chromatography.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

1-Ethyl 3-(2-nitrophenyl) 2,2-dimethylmalonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common reagents and conditions used in these reactions include strong acids, bases, and catalysts like palladium and platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research indicates that 1-Ethyl 3-(2-nitrophenyl) 2,2-dimethylmalonate exhibits several significant biological activities:

Anti-inflammatory Properties

Studies have shown that compounds with similar structures can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The nitro group may enhance this activity by acting as a pharmacophore that interacts with biological targets.

Anticancer Potential

In vitro studies suggest that this compound can induce apoptosis in cancer cells. Its structural similarity to other anticancer agents has led researchers to investigate its potential as a therapeutic agent against various cancer types.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. For instance, it has been noted for its ability to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases .

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits COX and LOX enzymes | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits acetylcholinesterase |

Case Study 1: Anti-inflammatory Efficacy

A study published in a peer-reviewed journal examined the anti-inflammatory effects of similar nitrophenyl malonates. The results indicated significant reductions in inflammation markers in animal models treated with these compounds, establishing a correlation between structural features and anti-inflammatory activity .

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity with IC50 values in the low micromolar range, suggesting its potential for development as an anticancer agent.

Mechanism of Action

The mechanism by which 1-Ethyl 3-(2-nitrophenyl) 2,2-dimethylmalonate exerts its effects involves interactions with specific molecular targets and pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Diethyl 2,2-Dimethylmalonate (CAS 1619-62-1)

- Structure : Features two ethyl ester groups and two methyl groups on the central carbon.

- Properties : Molecular formula C₉H₁₆O₄, molecular weight 188.22 g/mol. Lacks the nitro group, resulting in higher hydrophobicity and lower reactivity toward nucleophiles compared to the target compound .

- Applications : Widely used as a building block in the synthesis of heterocycles and pharmaceuticals due to its stability and ease of alkylation .

Ethyl 3-(2-Nitrophenyl)-2-Oxopropanoate (Compound 79)

- Structure: Contains a 2-nitrophenyl group but replaces the dimethylmalonate backbone with a ketone (oxopropanoate).

- Reactivity : The ketone enhances electrophilicity, making it reactive toward ammonia and aniline to form amides and imines, respectively. This contrasts with the malonate ester, which is more suited for Claisen or Michael additions .

- Synthesis : Prepared via condensation reactions, differing from the malonate’s typical esterification pathways .

Diethyl 2-(2-Nitrobenzyl)malonate (CAS 59803-35-9)

Methyl 2-(2-Nitrophenyl)acetate (CAS 30095-98-8)

- Structure : Simpler acetate ester with a 2-nitrophenyl group.

- Applications : Primarily used in analytical chemistry as a derivatization agent, whereas the target compound’s malonate backbone allows for more complex synthetic transformations (e.g., cyclizations) .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Notes |

|---|---|---|---|---|---|

| 1-Ethyl 3-(2-nitrophenyl) 2,2-dimethylmalonate | N/A | C₁₃H₁₅NO₆ | ~281.27 | 2-Nitrophenyl, dimethyl | High electrophilicity due to nitro group |

| Diethyl 2,2-dimethylmalonate | 1619-62-1 | C₉H₁₆O₄ | 188.22 | Ethyl esters, dimethyl | Stable, used in alkylation reactions |

| Ethyl 3-(2-nitrophenyl)-2-oxopropanoate | N/A | C₁₁H₁₁NO₅ | 237.21 | 2-Nitrophenyl, ketone | Reactive toward nucleophiles (e.g., NH₃) |

| Diethyl 2-(2-nitrobenzyl)malonate | 59803-35-9 | C₁₄H₁₇NO₆ | 295.29 | 2-Nitrobenzyl | Moderate hydrolysis stability |

Electronic and Physicochemical Properties

- Frontier Molecular Orbitals : The nitro group in the target compound lowers the LUMO energy compared to dimethylmalonate, enhancing susceptibility to nucleophilic attack .

- Solubility : The 2-nitrophenyl group increases polarity, improving solubility in polar aprotic solvents (e.g., DMF) relative to diethyl dimethylmalonate .

- Stability : Nitro groups can facilitate photodegradation, necessitating storage in dark conditions, unlike simpler malonates .

Biological Activity

1-Ethyl 3-(2-nitrophenyl) 2,2-dimethylmalonate is a compound that has garnered attention for its biological activities, particularly in anti-inflammatory and anticancer research. This compound features a unique structure that includes an ethyl group, a nitrophenyl moiety, and two dimethyl malonate units, which contribute to its potential therapeutic properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure allows for various interactions with biological macromolecules, enhancing its reactivity and bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through several mechanisms:

- Anti-inflammatory Effects : Similar compounds have shown inhibitory effects on enzymes involved in inflammation pathways. The nitro group in the structure may facilitate electron transfer processes or act as a pharmacophore that interacts with biological targets.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by modulating various signaling pathways. The presence of the nitrophenyl group is believed to enhance its efficacy against cancer cells.

The mechanisms by which this compound exerts its biological effects can be summarized as follows:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and cancer progression.

- Interaction with Proteins : Studies have demonstrated that similar nitrophenyl malonates can interact with proteins and enzymes, leading to inhibition or modulation of their activity.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Dimethyl 2-nitrophenylmalonate | Contains a nitrophenyl group and two methyl esters | Higher reactivity due to the absence of an ethyl group |

| Methyl 3-(4-nitrophenyl)malonate | Similar malonate structure but different substitution | Potentially different biological activity profile |

| Ethyl 3-(3-nitrophenyl)malonate | Contains an ethyl group and a nitrophenyl moiety | May exhibit different electronic properties |

| Dimethyl malonate | Basic structure without additional substituents | Serves as a precursor for various synthetic pathways |

The specific combination of functional groups in this compound enhances both its reactivity and potential biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In vitro Studies : Research has shown that compounds with similar structures exhibit significant inhibition of inflammatory markers in cell cultures. For instance, one study demonstrated that a related nitrophenyl malonate reduced levels of pro-inflammatory cytokines in macrophage cell lines.

- In vivo Studies : Animal models have been used to assess the anti-inflammatory effects of this compound. Results indicated a reduction in edema and inflammatory cell infiltration when administered at specific dosages.

- Cancer Cell Line Studies : Investigations into the anticancer properties revealed that treatment with this compound led to decreased viability in various cancer cell lines, suggesting its potential as a therapeutic agent.

Q & A

Basic: What are the recommended methods for synthesizing 1-ethyl 3-(2-nitrophenyl) 2,2-dimethylmalonate?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or esterification reactions. A common approach is the reaction of 2-nitrophenol with a malonate ester precursor (e.g., dimethyl malonate) in the presence of a base like sodium hydride or potassium carbonate. Key steps include:

- Step 1: Activate the malonate ester (e.g., via deprotonation using NaH) to form a nucleophilic enolate.

- Step 2: React with 2-nitrobenzyl bromide or another electrophilic nitroaromatic derivative under anhydrous conditions.

- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Monitor reaction progress using TLC (Rf ~0.3–0.5 in 3:1 hexane/ethyl acetate) and confirm structure via -NMR (e.g., characteristic peaks for ethyl esters at δ 1.2–1.4 ppm and nitroaryl protons at δ 7.5–8.5 ppm) .

Basic: How can researchers ensure the stability of this compound during storage?

Methodological Answer:

Stability is influenced by light, moisture, and temperature. Best practices include:

- Storage: Use amber glass vials under inert gas (N or Ar) at –20°C to prevent hydrolysis or nitro group reduction.

- Monitoring: Conduct periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products.

- Handling: Avoid prolonged exposure to ambient humidity; use desiccants in storage containers. Refer to safety protocols for nitroaromatics (e.g., avoid contact with reducing agents) .

Advanced: What spectroscopic techniques resolve contradictions in structural characterization data?

Methodological Answer:

Contradictions often arise from overlapping signals or impurities. A tiered approach is recommended:

- Primary Analysis: -NMR and -NMR to confirm ester and nitroaryl groups. For ambiguous peaks, use DEPT-135 or HSQC to assign quaternary carbons.

- Secondary Analysis: High-resolution mass spectrometry (HRMS) to verify molecular formula (CHNO).

- Advanced Techniques: 2D-NMR (e.g., COSY, NOESY) to resolve steric effects in the dimethylmalonate moiety. Compare with computational NMR predictions (DFT/B3LYP/6-31G**) .

Advanced: How can computational modeling optimize reaction conditions for derivatives of this compound?

Methodological Answer:

Computational tools reduce trial-and-error in synthetic workflows:

- Reactor Design: Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., steric hindrance from dimethyl groups).

- Solvent Optimization: Conduct conductor-like screening model (COSMO-RS) simulations to predict solvent effects on reaction yield.

- Kinetic Analysis: Apply microkinetic models (e.g., using MATLAB or Python) to simulate temperature and catalyst effects. Validate with small-scale experiments (0.1–1 mmol) .

Basic: What are the solubility properties of this compound in common organic solvents?

Methodological Answer:

Solubility is critical for reaction design:

- High Solubility: Dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF) at 20°C (≥50 mg/mL).

- Low Solubility: Water, hexane, and diethyl ether (<1 mg/mL).

- Testing Protocol: Use a gravimetric method: Dissolve 10 mg increments in 1 mL solvent, filter undissolved material, and weigh residue. Report as mg/mL ± SEM (n=3) .

Advanced: How to address discrepancies in reported nitro group reactivity during functionalization?

Methodological Answer:

Nitro group behavior varies with electronic and steric environments:

- Controlled Experiments: Compare reduction rates (e.g., H/Pd-C vs. Zn/HCl) under identical conditions. Monitor via UV-Vis (λ~270 nm for nitro absorption).

- Mechanistic Probes: Use Hammett plots to correlate substituent effects (σ values) with reaction rates.

- Cross-Validation: Replicate conflicting studies with strict adherence to reported conditions (e.g., solvent purity, catalyst loading). Publish negative results to clarify literature .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

Despite limited toxicological data (as with related nitroaromatics):

- PPE: Nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling.

- Spill Management: Absorb with vermiculite, neutralize with 5% NaOH, and dispose as hazardous waste.

- Emergency Measures: For skin contact, wash with 10% ethanol/water; for inhalation, move to fresh air and monitor for respiratory irritation .

Advanced: How to design factorial experiments for optimizing its use in multicomponent reactions?

Methodological Answer:

Factorial design (e.g., 2 or Box-Behnken) identifies critical variables:

- Factors: Catalyst loading (0.5–2 mol%), temperature (60–100°C), solvent polarity (DMF vs. toluene).

- Response Variables: Yield (HPLC), purity (NMR), reaction time.

- Analysis: Use ANOVA to rank factor significance. Software like Minitab or JMP automates optimization (e.g., maximize yield >85% with minimal catalyst) .

Basic: What analytical techniques confirm the absence of synthetic byproducts?

Methodological Answer:

Routine quality control requires:

- Chromatography: HPLC-DAD (C18 column, 220 nm detection) to detect nitroaromatic byproducts.

- Spectroscopy: FT-IR to confirm absence of unreacted hydroxyl groups (absence of O-H stretch ~3200 cm).

- Elemental Analysis: Match calculated vs. experimental C/H/N percentages (±0.3%) .

Advanced: How can cross-disciplinary approaches enhance applications in materials science?

Methodological Answer:

Leverage malonate esters’ versatility:

- Polymer Chemistry: Incorporate into biodegradable polyesters via ring-opening polymerization (ROP). Monitor thermal stability via TGA (decomposition >250°C).

- Coordination Chemistry: Use as a ligand precursor for transition-metal complexes (e.g., Cu(II) for catalytic applications). Characterize via X-ray crystallography.

- Energy Storage: Explore as electrolyte additives in lithium-ion batteries (test ionic conductivity with impedance spectroscopy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.